N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride
Description
N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride is a chemical compound with a complex structure that includes a dimethylamino group, a nitro group, and a trifluoromethyl group attached to a benzenaminium chloride core
Properties
IUPAC Name |
3-(dimethylamino)propyl-[4-nitro-2-(trifluoromethyl)phenyl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2.ClH/c1-17(2)7-3-6-16-11-5-4-9(18(19)20)8-10(11)12(13,14)15;/h4-5,8,16H,3,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBGDEBGUVPVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[NH2+]C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with a nitro group (-NO₂) at the para position, a trifluoromethyl (-CF₃) group at the ortho position, and a propyl-dimethylammonium chloride side chain at the amino group. Its molecular formula is C₁₂H₁₇ClF₃N₃O₂, with a chloride counterion stabilizing the quaternary ammonium center.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 327.73 g/mol | |
| CAS Number | 1025759-04-9 | |
| Purity (Commercial) | ≥95% | |
| Storage Conditions | 2–8°C | |
| Solubility | Water-soluble (chloride salt) | Inferred |
Synthetic Pathways
Intermediate Synthesis: 4-Nitro-2-(trifluoromethyl)aniline Derivatives
A critical precursor is 4-nitro-2-(trifluoromethyl)aniline, which can be synthesized via nitration and trifluoromethylation of substituted benzaldehydes. Patent CN109438282B describes a two-step method for analogous nitro-trifluoromethyl compounds:
Oxime Formation :
Cyano Group Introduction :
Table 2: Reaction Conditions for Intermediate Synthesis
| Step | Reagents | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| Oxime | NH₂OH·HCl, NaOH | 0–20°C | None | 85% |
| Cyanation | (Ac)₂O, CH₃CN | 60–80°C | Ni(OAc)₂/Raney Ni | 78% |
Quaternary Ammonium Salt Formation
The final step involves alkylation of 4-nitro-2-(trifluoromethyl)aniline with 3-(dimethylamino)propyl chloride, followed by HCl treatment to form the chloride salt.
Amination :
Salt Formation :
Catalytic and Process Optimization
Nickel-Catalyzed Cyanation
The use of a nickel composite catalyst (patent CN109438282B) improves cyanation efficiency compared to traditional CuCN methods. Key advantages include:
Challenges in Quaternary Ammonation
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as toluene or dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and trifluoromethyl groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and reactivity. The dimethylamino group can act as a nucleophile in various reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium bromide
- N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium iodide
Uniqueness
N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, enhances its stability and makes it distinct from other similar compounds.
Biological Activity
N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride, a compound with the CAS number 1448858-56-7, is a nitrogen-containing aromatic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, summarizing various studies and findings related to its pharmacological properties, mechanisms of action, and toxicity.
- Molecular Formula : C₉H₉F₃N₂O₂
- Molecular Weight : 234.18 g/mol
- LogP : 3.46360 (indicating moderate lipophilicity)
- Solubility : Slightly soluble in water
The biological activity of this compound primarily involves its role as an alkylating agent. Alkylating agents are known to interact with DNA, leading to various cellular responses, including apoptosis and cell cycle arrest. This compound's structure suggests potential interactions with nucleophilic sites in biological macromolecules, which may contribute to its pharmacological effects.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The nitro group is often associated with increased antimicrobial activity.
- Cytotoxicity : Research has shown that the compound can induce cytotoxic effects in various cancer cell lines. The mechanism likely involves DNA damage and subsequent cellular stress responses.
- Neuroactive Properties : The dimethylamino group suggests potential neuroactive properties, indicating that this compound may influence neurotransmitter systems or exhibit neuroprotective effects.
Toxicity Studies
Toxicity assessments have been conducted on related compounds, providing insights into the safety profile of this compound. A notable study involved administering dimethylaminopropyl chloride to rats and mice, revealing dose-dependent toxic effects such as:
- Decreased body weight in higher dosage groups.
- Histopathological changes in the nasal cavity of male rats.
- Increased serum bile acids indicating liver stress at elevated doses .
Case Studies
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Amination Reaction: React 4-nitro-2-(trifluoromethyl)aniline with 3-(dimethylamino)propyl chloride in a polar aprotic solvent (e.g., DMF) under reflux .
Quaternization: Treat the tertiary amine intermediate with hydrochloric acid to form the benzenaminium chloride salt .
Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .
Key Considerations:
- Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH).
- Confirm quaternization via ¹H NMR (disappearance of tertiary amine proton at δ 2.2–2.5 ppm) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the dimethylamino group (δ ~2.2 ppm for –N(CH₃)₂), aromatic protons (δ 7.5–8.5 ppm), and trifluoromethyl (¹³C: δ 120–125 ppm, q, J = 280 Hz) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M⁺] at m/z 378.1 (calculated for C₁₃H₁₇F₃N₃O₂⁺) .
- HPLC: Use a C18 column (UV detection at 254 nm) to assess purity (>95%) with a retention time of 8.2 min (mobile phase: 70% acetonitrile/30% water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
